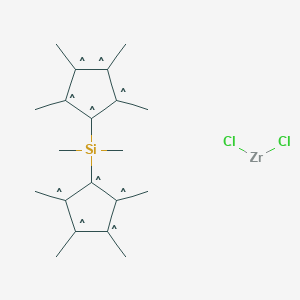
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is a chemical compound that belongs to the class of metallocenes. It is a zirconium-based compound with two tetramethylcyclopentadienyl ligands and a dimethylsilyl bridge. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadienyl lithium in the presence of a dimethylsilyl bridge. The reaction is carried out under inert conditions to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2LiC5HMe4+Me2SiCl2→(Me2Si)(C5HMe4)2ZrCl2+2LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds depending on the substituent used
Aplicaciones Científicas De Investigación
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a precursor for other zirconium-based compounds.
Mecanismo De Acción
The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylsilyl-bis-(cyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(methylcyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(ethylcyclopentadienyl)-zirconium dichloride
Uniqueness
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that enhance the reactivity and stability of the compound. The dimethylsilyl bridge further contributes to its unique properties by providing a flexible and electron-rich environment.
Propiedades
Fórmula molecular |
C20H30Cl2SiZr |
|---|---|
Peso molecular |
460.7 g/mol |
InChI |
InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
OFMSEHCFCONJIL-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
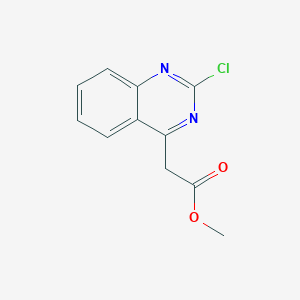

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
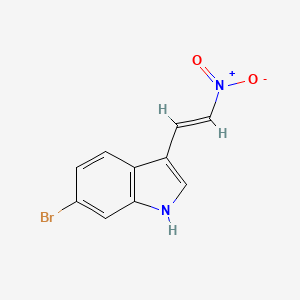

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
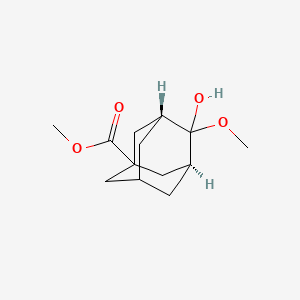
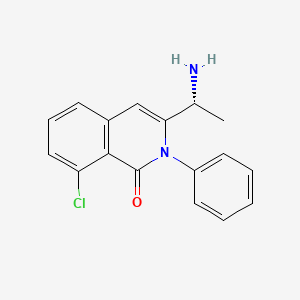
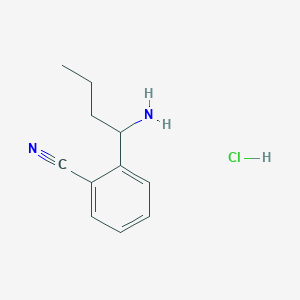
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
